molecular formula C41H66O13 B14079143 Mateglycoside C

Mateglycoside C

Cat. No.: B14079143
M. Wt: 767.0 g/mol
InChI Key: HHLLWOLRTKVFBS-UHSBLNTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Mateglycoside C is typically extracted from the leaves of Ilex paraguariensis using methanol. The methanolic extract is then partitioned into an ethyl acetate and water mixture to obtain an ethyl acetate-soluble fraction. This fraction is further purified to isolate this compound as a white powder . The molecular formula of this compound is C41H66O13 .

Chemical Reactions Analysis

Mateglycoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Mateglycoside C exerts its effects by inhibiting the accumulation of triglycerides in cells. It targets enzymes involved in lipid metabolism, such as pancreatic lipase, thereby reducing the absorption of dietary fats . This mechanism is beneficial for managing conditions like hyperlipidemia and obesity.

Properties

Molecular Formula

C41H66O13

Molecular Weight

767.0 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10S,12aR)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C41H66O13/c1-20-9-14-41(36(50)54-35-33(49)31(47)30(46)24(17-42)52-35)16-15-39(5)22(28(41)21(20)2)7-8-26-37(3)12-11-27(53-34-32(48)29(45)23(44)18-51-34)38(4,19-43)25(37)10-13-40(26,39)6/h7,20-21,23-35,42-49H,8-19H2,1-6H3/t20-,21+,23+,24-,25?,26?,27+,28?,29+,30-,31+,32-,33-,34+,35+,37+,38+,39-,40-,41+/m1/s1

InChI Key

HHLLWOLRTKVFBS-UHSBLNTFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2[C@H]1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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